N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications
Cannabinoid Receptor Ligands : A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, demonstrating that certain derivatives, such as the fluorinated compound 8, exhibit potent and selective ligand activity for the CB2 cannabinoid receptor (Moldovan et al., 2017).
Anti-Mitotic Agents in Cancer Therapy : A research conducted by Moghadam and Amini (2018) focused on synthesizing a novel compound derived from indibulin and combretastatin scaffolds, known anti-mitotic agents. This compound showed promising cytotoxic activity against breast cancer cell lines, indicating potential applications in cancer therapy (Moghadam & Amini, 2018).
Progesterone Receptor Modulators : Fensome et al. (2008) explored the 3,3-dialkyl-5-aryloxindole series for progesterone receptor modulators, finding that structural changes in these compounds can switch between agonist and antagonist properties, indicating potential use in contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Antiallergic Agents : Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as novel antiallergic compounds. One particular compound showed significant potency in inhibiting histamine release, suggesting its potential as an antiallergic agent (Menciu et al., 1999).
Cognition-Enhancing Agents : Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1) by Fujimaki et al. (1990) identified metabolites in human urine, indicating its extensive metabolism and potential application as a cognition-enhancing agent (Fujimaki et al., 1990).
Dopamine Receptor-Modulating Activity : Baures et al. (1994) designed and prepared mimics of a specific hydrogen-bonded structure in pyrrolidineacetamide derivatives, finding that these compounds enhanced the binding of dopamine D2 receptor agonist, suggesting their role in modulating dopamine receptors (Baures et al., 1994).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-13-8-9-17(10-14(13)2)26-12-16(11-20(26)27)25-23(29)22(28)21-15(3)24-19-7-5-4-6-18(19)21/h4-10,16,24H,11-12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZNGRGDNKFUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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